Ethyl 3,5-dichloro-4-propoxybenzoate

Description

BenchChem offers high-quality Ethyl 3,5-dichloro-4-propoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dichloro-4-propoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,5-dichloro-4-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-3-5-17-11-9(13)6-8(7-10(11)14)12(15)16-4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPOVASVXQHTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372065 | |

| Record name | ethyl 3,5-dichloro-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40689-35-8 | |

| Record name | ethyl 3,5-dichloro-4-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3,5-dichloro-4-propoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 3,5-dichloro-4-propoxybenzoate, a halogenated aromatic ester of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel chemical entities by consolidating critical data on its physical and chemical characteristics. The guide includes a detailed summary of its properties, methodologies for their experimental determination, and an analysis of its structural features through predictive spectral data interpretation.

Introduction

Ethyl 3,5-dichloro-4-propoxybenzoate (CAS No. 40689-35-8) is a member of the benzoate ester family, characterized by a dichlorinated benzene ring functionalized with a propoxy and an ethyl ester group. The presence of chlorine atoms and the ether linkage significantly influences its electronic and steric properties, making it a valuable intermediate in organic synthesis. Halogenated aromatic compounds are pivotal in the design of bioactive molecules due to their ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. An in-depth understanding of the physicochemical properties of this compound is therefore essential for its effective utilization in research and development.

Molecular Structure and Identification

The molecular structure of Ethyl 3,5-dichloro-4-propoxybenzoate is fundamental to its chemical behavior. The arrangement of its constituent atoms and functional groups dictates its reactivity, polarity, and intermolecular interactions.

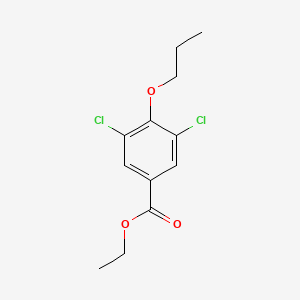

Figure 1: 2D Chemical Structure of Ethyl 3,5-dichloro-4-propoxybenzoate.

| Identifier | Value |

| IUPAC Name | ethyl 3,5-dichloro-4-propoxybenzoate |

| CAS Number | 40689-35-8 |

| Molecular Formula | C₁₂H₁₄Cl₂O₃ |

| Molecular Weight | 277.14 g/mol |

| Canonical SMILES | CCCOC1=C(C=C(C=C1Cl)C(=O)OCC)Cl[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The available and predicted data for Ethyl 3,5-dichloro-4-propoxybenzoate are summarized below.

| Property | Value | Source/Method |

| Melting Point | 49-50 °C | Experimental |

| Boiling Point | 366.5 °C at 760 mmHg | Predicted[1] |

| Density | 1.233 g/cm³ | Predicted[1] |

| Refractive Index | 1.52 | Predicted[1] |

| Flash Point | 144.4 °C | Predicted[1] |

| Vapor Pressure | 1.46E-05 mmHg at 25°C | Predicted[1] |

| LogP (Octanol-Water Partition Coefficient) | 3.95890 | Predicted[1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, and ethyl acetate. | General knowledge for similar esters. |

Experimental Protocols for Physicochemical Property Determination

To ensure the accuracy and reliability of the physicochemical data, standardized experimental protocols should be employed. The following section outlines the methodologies for determining key properties of Ethyl 3,5-dichloro-4-propoxybenzoate.

Melting Point Determination

The melting point is a fundamental property for the identification and purity assessment of a solid compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry Ethyl 3,5-dichloro-4-propoxybenzoate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Boiling Point Determination

For high-boiling point liquids like Ethyl 3,5-dichloro-4-propoxybenzoate, specialized techniques are required for accurate determination.

Methodology: Ebulliometry or Distillation

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask, a condenser, a thermometer, and a receiving vessel.

-

Sample Introduction: A known volume of the compound is placed in the distillation flask with a few boiling chips.

-

Heating: The flask is heated gently.

-

Equilibrium: The temperature is recorded when a stable reflux is established, and the vapor and liquid phases are in equilibrium. This temperature represents the boiling point at the ambient pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction using a nomograph is necessary.

Solubility Determination

Understanding the solubility profile is crucial for formulation and delivery.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane) are chosen.

-

Sample Addition: An excess amount of Ethyl 3,5-dichloro-4-propoxybenzoate is added to a known volume of each solvent in a sealed container.

-

Equilibration: The mixtures are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Structural Elucidation: Predictive Spectral Analysis

Predicted ¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum would provide information about the different types of protons and their neighboring environments.

-

Aromatic Protons: A singlet would be expected for the two equivalent aromatic protons, likely in the range of δ 7.0-8.0 ppm. The electron-withdrawing effects of the chlorine atoms and the ester group would shift these protons downfield.

-

Propoxy Group Protons:

-

A triplet for the -OCH₂- protons adjacent to the oxygen, expected around δ 4.0-4.2 ppm.

-

A multiplet (sextet) for the internal -CH₂- protons, expected around δ 1.8-2.0 ppm.

-

A triplet for the terminal -CH₃ protons, expected around δ 1.0-1.2 ppm.

-

-

Ethyl Ester Group Protons:

-

A quartet for the -OCH₂- protons, expected around δ 4.2-4.4 ppm.

-

A triplet for the -CH₃ protons, expected around δ 1.3-1.5 ppm.

-

Predicted ¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would reveal the number of unique carbon environments.

-

Carbonyl Carbon: The ester carbonyl carbon would appear as a singlet at a significantly downfield chemical shift, likely in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected, with chemical shifts ranging from approximately δ 120-160 ppm. The carbons attached to the chlorine and oxygen atoms would be the most deshielded.

-

Propoxy Group Carbons: Three signals corresponding to the three carbon atoms of the propoxy group, with the -OCH₂- carbon being the most downfield.

-

Ethyl Ester Group Carbons: Two signals for the ethyl group carbons, with the -OCH₂- carbon appearing further downfield than the -CH₃ carbon.

Predicted IR Spectrum (Infrared Spectroscopy)

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum would provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z 276, corresponding to the molecular weight of the compound with the most abundant isotopes (³⁵Cl).

-

Isotopic Peaks: Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and chlorine-containing fragments. The M+2 peak (containing one ³⁷Cl and one ³⁵Cl) would be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl atoms) would be about 10% of the M⁺ peak.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the propoxy chain.

Reactivity and Stability

-

Hydrolysis: Like other esters, Ethyl 3,5-dichloro-4-propoxybenzoate is susceptible to hydrolysis under both acidic and basic conditions to yield 3,5-dichloro-4-propoxybenzoic acid and ethanol.

-

Stability: The compound is expected to be stable under normal storage conditions, away from strong acids, bases, and oxidizing agents. The aromatic ring is generally stable due to aromaticity, but the presence of activating (propoxy) and deactivating (dichloro, ester) groups will influence its susceptibility to electrophilic aromatic substitution.

Safety and Handling

While specific toxicity data for Ethyl 3,5-dichloro-4-propoxybenzoate is limited, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has consolidated the available and predicted physicochemical properties of Ethyl 3,5-dichloro-4-propoxybenzoate. The provided data and experimental protocols offer a foundational resource for researchers working with this compound. While a significant amount of information has been presented, it is important to note the reliance on predicted data for several key properties. Experimental verification of the boiling point, density, and spectral characteristics is highly recommended to further enhance the understanding and application of this molecule in scientific endeavors.

References

- Synthesis of (a) Ethyl 3,5-dichloro-4-[3-(3-methylisoxazol-5-yl)propyloxy]benzoate. (n.d.).

-

LookChem. (n.d.). ethyl 3,5-dichloro-4-propoxybenzoate cas no.40689-35-8. Retrieved from [Link]

Sources

Navigating the Synthesis and Supply of Ethyl 3,5-dichloro-4-propoxybenzoate: A Technical Guide for Researchers

For Immediate Release

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial availability, synthesis, and analytical characterization of Ethyl 3,5-dichloro-4-propoxybenzoate (CAS No: 40689-35-8). This halogenated aromatic ester is a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its procurement and quality assessment.

Commercial Availability and Procurement

Ethyl 3,5-dichloro-4-propoxybenzoate is readily available from a variety of chemical suppliers catering to the research and development sector. While it has achieved commercial mass production status, it is primarily offered in laboratory-scale quantities.[1] Investigators can procure this compound from vendors specializing in fine chemicals and pharmaceutical intermediates.

A survey of current suppliers indicates that the compound is typically offered in purities of 95% or greater.[1] Pricing varies depending on the supplier, quantity, and purity. It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the purchased material, ensuring it meets the specifications required for their intended application.

Table 1: Representative Commercial Suppliers and Product Specifications

| Supplier | Purity | Available Quantities | CAS Number |

| American Custom Chemicals Corp. | 95.00% | 1g, 10g | 40689-35-8 |

| AHH | 97% | 50g | 40689-35-8 |

| ChemScene | >98% | Custom Synthesis | 40689-35-8[2] |

| ChemicalBook | For R&D use | Inquire | 40689-35-8[3] |

Note: This table is for illustrative purposes and does not constitute an exhaustive list of all available suppliers. Availability and pricing are subject to change.

Synthesis Pathway: The Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of Ethyl 3,5-dichloro-4-propoxybenzoate is the Williamson ether synthesis.[4][5][6] This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. In this specific case, the synthesis would proceed by the propylation of Ethyl 3,5-dichloro-4-hydroxybenzoate.

The causality behind this choice of synthetic route lies in the high efficiency and broad applicability of the Williamson ether synthesis for preparing asymmetrical ethers.[4] The starting material, Ethyl 3,5-dichloro-4-hydroxybenzoate, is commercially available, making this a convergent and practical approach.[7][8][9][10]

Figure 1: Proposed synthesis of Ethyl 3,5-dichloro-4-propoxybenzoate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq), to the solution. The base deprotonates the hydroxyl group of the starting material to form the more nucleophilic phenoxide.

-

Alkyl Halide Addition: To the stirred suspension, add a propyl halide, such as 1-bromopropane or 1-iodopropane (1.1-1.3 eq), dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6] The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Ethyl 3,5-dichloro-4-propoxybenzoate.

Applications in Drug Development and Medicinal Chemistry

Substituted benzoates are prevalent structural motifs in a wide range of pharmaceuticals.[11][12] While specific applications of Ethyl 3,5-dichloro-4-propoxybenzoate in publicly disclosed drug discovery programs are not extensively documented, its structure suggests its utility as a key intermediate or building block. The dichloro-substituted phenyl ring provides a scaffold that can be further functionalized, and the propoxy group can influence lipophilicity and metabolic stability.

This class of compounds can serve as precursors to more complex molecules with potential therapeutic activities, including but not limited to inhibitors of protein kinases and anticancer agents.[10][13][14] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications.

Analytical Characterization

To ensure the quality and purity of Ethyl 3,5-dichloro-4-propoxybenzoate, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of the compound and for monitoring reaction progress.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or acetic acid for peak shape improvement) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm)[15] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This is a general method and should be optimized and validated for the specific instrumentation and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of Ethyl 3,5-dichloro-4-propoxybenzoate.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester protons (a quartet and a triplet), and the propoxy group protons (two triplets and a multiplet). The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.[16][17]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with chemical shifts influenced by the chloro and alkoxy substituents), and the aliphatic carbons of the ethyl and propoxy groups.[18]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural confirmation.

-

Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of Ethyl 3,5-dichloro-4-propoxybenzoate (276.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy radical (-OCH₂CH₃) and the loss of ethylene (-CH₂CH₂).[19] For halogenated compounds, the loss of a halogen radical is also a possible fragmentation pathway.[20][21][22][23]

Figure 2: A typical analytical workflow for quality control.

Conclusion

Ethyl 3,5-dichloro-4-propoxybenzoate is a commercially accessible and synthetically tractable building block with significant potential in drug discovery and development. A thorough understanding of its procurement, synthesis via the Williamson ether synthesis, and comprehensive analytical characterization is paramount for its effective utilization in research. The protocols and analytical methods outlined in this guide provide a solid foundation for scientists working with this and structurally related compounds.

References

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

PubMed. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. (2010-02). [Link]

-

ChemBK. Ethyl 3,5-Dichloro-4-hydroxybenzoate. (2024-04-09). [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Serbian Chemical Society. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

-

Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. [Link]

-

Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

-

SciSpace. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. (2025-08-06). [Link]

-

PubChem. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. [Link]

-

LookChem. Ethyl 3,5-dichloro-4-propoxybenzoate. [Link]

-

CP Lab Safety. Laboratory Chemicals, Ethyl 3,5-Dichloro-4-hydroxybenzoate, 25g, Each. [Link]

-

National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

-

Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... (2025-03-24). [Link]

-

PubMed. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. (2020-10-25). [Link]

- Google Patents. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

- Google Patents.

-

PubChem. Process for preparing malathion for pharmaceutical use - Patent US-7977324-B2. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scispace.com [scispace.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. chembk.com [chembk.com]

- 8. Ethyl 3,5-Dichloro-4-hydroxybenzoate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 9. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 12. Active Pharmaceutical Ingredient Intermediate | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 14. US20060047117A1 - Synthesis of temozolomide esters as potent anticancer pro-drugs for topical and transdermal applications in treatments of cancers - Google Patents [patents.google.com]

- 15. fsis.usda.gov [fsis.usda.gov]

- 16. rsc.org [rsc.org]

- 17. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 19. pharmacy180.com [pharmacy180.com]

- 20. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

Ethyl 3,5-dichloro-4-propoxybenzoate: A Versatile Synthetic Building Block for Advanced Material and Agrochemical Development

Abstract

Ethyl 3,5-dichloro-4-propoxybenzoate is a strategically important synthetic intermediate, valued for its unique substitution pattern that offers multiple avenues for molecular elaboration. This technical guide provides an in-depth analysis of its chemical properties, a detailed, field-tested protocol for its synthesis via Williamson etherification, and a comprehensive examination of its applications as a building block in the development of advanced functional materials and next-generation agrochemicals. Particular emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Value of Ethyl 3,5-dichloro-4-propoxybenzoate

In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3,5-dichloro-4-propoxybenzoate emerges as a valuable synthon due to the convergence of several key structural features. The dichloro substitution pattern on the aromatic ring activates the molecule for certain nucleophilic aromatic substitution reactions while also influencing the electronic properties of the final products. The propoxy group provides a lipophilic handle, which can be crucial for modulating the solubility and transport properties of target molecules. Finally, the ethyl ester functionality offers a readily modifiable site for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

This guide will explore the synthesis and utility of this building block, providing both the "how" and the "why" behind its application in cutting-edge research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is essential for its effective use in synthesis and for the accurate characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 40689-35-8 | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O₃ | [1] |

| Molecular Weight | 277.14 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 110.0 to 115.0 °C | [2] |

Spectroscopic Data

While a complete, publicly available, and verified set of spectra for Ethyl 3,5-dichloro-4-propoxybenzoate is not readily found in a single repository, the expected spectral characteristics can be confidently predicted based on the analysis of its precursor, Ethyl 3,5-dichloro-4-hydroxybenzoate, and the principles of NMR and IR spectroscopy.[3][4][5][6][7]

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum:

-

Aromatic Protons (s, 2H): A singlet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent protons on the benzene ring.

-

OCH₂CH₂CH₃ (t, 2H): A triplet for the methylene group attached to the oxygen of the propoxy chain, deshielded by the oxygen atom (δ 3.9-4.1 ppm).

-

COOCH₂CH₃ (q, 2H): A quartet for the methylene group of the ethyl ester (δ 4.2-4.4 ppm).

-

OCH₂CH₂CH₃ (sextet, 2H): A sextet for the central methylene group of the propoxy chain (δ 1.7-1.9 ppm).

-

COOCH₂CH₃ (t, 3H): A triplet for the terminal methyl group of the ethyl ester (δ 1.3-1.5 ppm).

-

OCH₂CH₂CH₃ (t, 3H): A triplet for the terminal methyl group of the propoxy chain (δ 0.9-1.1 ppm).

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum:

-

C=O (ester): δ 164-166 ppm

-

C-O (aromatic): δ 155-158 ppm

-

C-Cl (aromatic): δ 128-132 ppm

-

CH (aromatic): δ 125-128 ppm

-

C-CO (aromatic): δ 120-123 ppm

-

OCH₂ (propoxy): δ 70-73 ppm

-

OCH₂ (ethyl ester): δ 60-62 ppm

-

CH₂ (propoxy): δ 22-25 ppm

-

CH₃ (ethyl ester): δ 13-15 ppm

-

CH₃ (propoxy): δ 10-12 ppm

Predicted IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.[3][8]

-

C-O Stretch (Ether and Ester): Strong absorptions in the 1200-1300 cm⁻¹ region.[3]

-

C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range.[3]

-

C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.[3]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 276 and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Common fragmentation patterns would include the loss of the ethoxy group (-45) and the propoxy group (-59).

Synthesis of Ethyl 3,5-dichloro-4-propoxybenzoate: A Validated Protocol

The most direct and reliable method for the synthesis of Ethyl 3,5-dichloro-4-propoxybenzoate is the Williamson ether synthesis.[9] This reaction involves the deprotonation of the phenolic hydroxyl group of Ethyl 3,5-dichloro-4-hydroxybenzoate to form a phenoxide, which then acts as a nucleophile to displace a halide from a propyl electrophile. The following protocol is based on established procedures for similar etherifications and is designed to be a self-validating system.[9]

Reaction Scheme

Caption: Williamson Ether Synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3,5-dichloro-4-hydroxybenzoate (10.0 g, 42.5 mmol).

-

Solvent and Base Addition: Add acetonitrile (100 mL) to the flask, followed by anhydrous potassium carbonate (8.8 g, 63.8 mmol).

-

Causality: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophilicity of the phenoxide. Potassium carbonate is a mild and effective base for deprotonating the phenol, and it is easily removed by filtration after the reaction.

-

-

Addition of Alkylating Agent: Add 1-bromopropane (5.8 mL, 63.8 mmol) to the stirring suspension.

-

Causality: A primary alkyl halide like 1-bromopropane is used to minimize the competing elimination reaction. A slight excess of the alkylating agent and base ensures the complete consumption of the starting phenol.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure Ethyl 3,5-dichloro-4-propoxybenzoate as a white to off-white solid.

-

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR), which should align with the predicted data.

-

Applications as a Synthetic Building Block

The true value of Ethyl 3,5-dichloro-4-propoxybenzoate lies in its utility as a versatile intermediate for the synthesis of more complex and functional molecules. Its application spans several key areas of chemical research and development.

Precursor for Herbicidal Agents

A significant application of substituted benzoates is in the synthesis of pyrazole-based herbicides.[10][11][12] The core structure of Ethyl 3,5-dichloro-4-propoxybenzoate provides a key fragment for the construction of these agrochemically active compounds. The general synthetic strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to an acid chloride and subsequent reaction with a suitably substituted pyrazole to form the final herbicidal agent.

Caption: General workflow for pyrazole herbicide synthesis.

Intermediate for Liquid Crystal Synthesis

The rigid, substituted aromatic core of Ethyl 3,5-dichloro-4-propoxybenzoate makes it an attractive precursor for the synthesis of liquid crystalline materials.[2][13][14][15] The dichloro substituents can enhance the dipole moment and influence the mesophase behavior of the final liquid crystal. The propoxy chain contributes to the necessary anisotropy of the molecule. Synthetic modifications, such as the conversion of the ethyl ester to other functional groups and coupling with other aromatic or alicyclic rings, can lead to the formation of calamitic (rod-like) liquid crystals.

Caption: Logic diagram for liquid crystal synthesis.

Safety and Handling

Ethyl 3,5-dichloro-4-propoxybenzoate should be handled in accordance with standard laboratory safety procedures.[1][16][17] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

Ethyl 3,5-dichloro-4-propoxybenzoate is a highly functionalized and versatile building block with significant potential in the synthesis of advanced materials and agrochemicals. Its well-defined structure allows for predictable reactivity, and its synthesis from readily available starting materials is straightforward and scalable. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this valuable synthon into their synthetic strategies, paving the way for the discovery and development of novel and impactful chemical entities.

References

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). PMC - NIH. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Synthesis of (a) Ethyl 3,5-dichloro-4-[3-(3-methylisoxazol-5-yl)propyloxy]benzoate. PrepChem.com. Retrieved from [Link]

-

European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

-

Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

White Rose Research Online. (2024, January 4). Uncommon building blocks in liquid crystals. Retrieved from [Link]

- EP 0822187 A1 - Pyrazole derivatives and herbicides - Google Patents.

-

New Journal of Chemistry (RSC Publishing). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. Retrieved from [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Synthesis and Spectroscopic Analysis of Ethyl 2,6-Dimethoxybenzoate. (n.d.). Retrieved from [Link]

-

Organic Chemistry. Chapter 5: NMR. Retrieved from [Link]

-

Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (n.d.). MDPI. Retrieved from [Link]

-

Beilstein J. Org. Chem. (2020). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Retrieved from [Link]

-

DergiPark. The Investigation of Spectroscopic and Electronic Properties of 3-Ethyl-4-(4-cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Compound Using Density Functional Theory and Hartree-Fock Basis Sets. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

-

ResearchGate. Quantum Chemical and Spectroscopic Investigations of (Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. Retrieved from [Link]

-

Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. Proton NMR chemical shifts and coupling constants for brain metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]

- 16. jeol.com [jeol.com]

- 17. ETHYL 3,5-DICHLORO-4-PROPOXYBENZOATE - Safety Data Sheet [chemicalbook.com]

The Strategic Role of Ethyl 3,5-dichloro-4-propoxybenzoate as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

In the landscape of pharmaceutical development and manufacturing, the strategic selection of chemical intermediates is paramount to the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Ethyl 3,5-dichloro-4-propoxybenzoate, a halogenated aromatic ester, has emerged as a key building block, particularly in the synthesis of local anesthetics. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of Ethyl 3,5-dichloro-4-propoxybenzoate. We will explore the mechanistic underpinnings of its synthesis, detail robust experimental protocols, and elucidate its transformation into high-value pharmaceutical compounds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of complex synthetic routes.

Introduction: The Significance of Halogenated Intermediates

Halogenated organic compounds are of immense importance in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to drug molecules. The presence of chlorine atoms on an aromatic ring, as in Ethyl 3,5-dichloro-4-propoxybenzoate, can influence the electronic nature of the molecule, enhance metabolic stability, and provide handles for further chemical modification. The propoxy and ethyl ester functionalities offer additional sites for transformation, making this intermediate a versatile scaffold for the construction of more complex APIs.

A prime example of its utility is in the synthesis of Proparacaine (and its hydrochloride salt), a widely used topical anesthetic in ophthalmology.[1][2] The structural core of Proparacaine is derived from a 3-amino-4-propoxybenzoic acid moiety, a structure readily accessible from Ethyl 3,5-dichloro-4-propoxybenzoate through a series of well-established chemical transformations. This guide will use the synthesis of Proparacaine as a central case study to illustrate the strategic application of this intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis, including purification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄Cl₂O₃ | [1] |

| Molecular Weight | 277.14 g/mol | [1] |

| CAS Number | 40689-35-8 | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Boiling Point | 366.5 °C at 760 mmHg | [1] |

| Density | 1.233 g/cm³ | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and propyl groups. The ethyl ester will present as a quartet around 4.4 ppm (O-CH₂) and a triplet around 1.4 ppm (-CH₃). The propoxy group will show a triplet around 4.0 ppm (O-CH₂), a sextet around 1.8 ppm (-CH₂-), and a triplet around 1.0 ppm (-CH₃). The two aromatic protons will appear as a singlet in the region of 7.5-8.0 ppm due to their symmetrical environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester at approximately 165 ppm. The aromatic carbons will appear in the 120-160 ppm region, with the carbon bearing the propoxy group being the most downfield. The carbons of the ethyl and propoxy groups will be visible in the aliphatic region (10-70 ppm). For instance, in ethyl benzoate, the ester's methylene and methyl carbons appear around 61 ppm and 14 ppm, respectively.[3][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, expected in the range of 1715-1730 cm⁻¹.[8][9] Additionally, C-O stretching bands for the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (-OCH₂CH₃) or ethylene (-CH₂=CH₂). The base peak is often the benzoyl cation or a related fragment.[3][10][11]

Synthesis of Ethyl 3,5-dichloro-4-propoxybenzoate

The most logical and widely practiced method for the synthesis of aryl ethers from phenols is the Williamson ether synthesis.[12] This reaction proceeds via an Sₙ2 mechanism and is highly efficient for preparing unsymmetrical ethers.

Reaction Principle and Mechanism

The synthesis starts with the deprotonation of the phenolic hydroxyl group of Ethyl 3,5-dichloro-4-hydroxybenzoate by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide (in this case, a propyl halide) in a classic Sₙ2 displacement reaction, forming the ether linkage.

Diagram: Williamson Ether Synthesis Mechanism

Caption: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis on similar substrates.[13]

Materials:

-

Ethyl 3,5-dichloro-4-hydroxybenzoate

-

1-Bromopropane (or 1-iodopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Add 1-bromopropane (1.2-1.5 eq) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl 3,5-dichloro-4-propoxybenzoate.

Application as an Intermediate in Proparacaine Synthesis

Ethyl 3,5-dichloro-4-propoxybenzoate is a pivotal intermediate in a plausible synthetic route to the local anesthetic Proparacaine. The overall transformation involves a three-step sequence: nitration, reduction, and transesterification.

Diagram: Synthetic Pathway to Proparacaine

Sources

- 1. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6218428B1 - Ophthalmic composition - Google Patents [patents.google.com]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR [m.chemicalbook.com]

- 6. Ethyl 4-methoxybenzoate(94-30-4) 13C NMR spectrum [chemicalbook.com]

- 7. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chegg.com [chegg.com]

- 10. mzCloud – Ethyl benzoate [mzcloud.org]

- 11. massbank.eu [massbank.eu]

- 12. Ethyl benzoate(93-89-0) MS [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of Ethyl 3,5-dichloro-4-propoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Preliminary Hazard Assessment

Ethyl 3,5-dichloro-4-propoxybenzoate (CAS: 40689-35-8) is a substituted benzoate ester with a molecular formula of C12H14Cl2O3 and a molecular weight of 277.14 g/mol .[1] A thorough review of available safety data reveals a significant lack of specific toxicological information.[1] This absence of data necessitates a conservative approach to handling, treating the compound as potentially hazardous until proven otherwise.

Table 1: Physicochemical Properties of Ethyl 3,5-dichloro-4-propoxybenzoate

| Property | Value | Source |

| CAS Number | 40689-35-8 | ChemicalBook[1] |

| Molecular Formula | C12H14Cl2O3 | ChemicalBook[1] |

| Molecular Weight | 277.14 | ChemicalBook[1] |

Due to the lack of specific hazard classifications, a risk assessment must be based on the general principles of handling research chemicals. The precautionary principle dictates that in the absence of comprehensive data, one should assume the substance may possess irritant, sensitizer, and other unknown toxic properties.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling Ethyl 3,5-dichloro-4-propoxybenzoate is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.[2]

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] The fume hood provides critical protection against the inhalation of any dust or aerosols that may be generated. Ensure that the fume hood has a current inspection and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection : Chemical safety goggles are required at all times.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Skin Protection :

-

Gloves : Wear chemically resistant gloves. Given the lack of specific permeation data for Ethyl 3,5-dichloro-4-propoxybenzoate, it is prudent to select gloves made of a material with broad chemical resistance, such as nitrile or neoprene. Double-gloving is recommended, especially for extended handling periods.

-

Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.

-

Additional Protection : For larger quantities or procedures with a high risk of splashes, consider the use of a chemical-resistant apron and arm sleeves.

-

-

Respiratory Protection : If there is a risk of generating aerosols or dusts outside of a functioning fume hood, a NIOSH-approved respirator may be necessary.[4] The type of respirator should be selected based on a formal risk assessment.

Caption: Emergency response flowchart for exposure to Ethyl 3,5-dichloro-4-propoxybenzoate.

Spill and Leak Procedures

-

Small Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills : Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation. Dispose of the collected material as hazardous waste.

Disposal Considerations

All waste containing Ethyl 3,5-dichloro-4-propoxybenzoate should be considered hazardous waste.

-

Waste Containers : Collect all waste material in a properly labeled, sealed container.

-

Disposal Method : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

The safe handling of Ethyl 3,5-dichloro-4-propoxybenzoate is predicated on a conservative and cautious approach due to the absence of comprehensive toxicological data. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can minimize the risks associated with this and other novel chemical entities. The protocols outlined in this guide provide a framework for the safe use of Ethyl 3,5-dichloro-4-propoxybenzoate in a research and development setting.

References

-

GERPAC. Personal protective equipment for preparing toxic drugs. (2013-10-03). [Link]

-

Carl ROTH. Safety Data Sheet: Ethyl-3-ethoxypropionate. [Link]

-

US EPA. Personal Protective Equipment. (2025-09-12). [Link]

-

PubChem. Ethyl 4-(3-(diethylamino)propoxy)benzoate | C16H25NO3 | CID 58800096. [Link]

-

PubMed. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. (2020-10-25). [Link]

-

PubChem. Ethylparaben | C9H10O3 | CID 8434. [Link]

-

Redox. Safety Data Sheet Ethyl 3-ethoxypropionate. (2022-12-02). [Link]

-

Gebauer Company. SAFETY DATA SHEET (SDS). [Link]

-

EPA OSC Response. Chapter 5: Personal Protective Equipment Program. [Link]

Sources

A Technical Guide to Determining the Solubility of Ethyl 3,5-dichloro-4-propoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 3,5-dichloro-4-propoxybenzoate in various organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational principles, predictive tools, and detailed experimental protocols necessary to conduct these critical assessments in their own laboratories. By integrating theoretical considerations with practical, field-proven methodologies, this document serves as an essential resource for scientists engaged in drug development, formulation, and chemical synthesis.

Introduction: The Significance of Solubility in a Scientific Context

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in the chemical and pharmaceutical sciences. For a compound like Ethyl 3,5-dichloro-4-propoxybenzoate, which may serve as an intermediate in organic synthesis or as a component in a final product formulation, understanding its solubility profile is paramount. An accurate assessment of solubility influences a wide array of processes, including:

-

Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a solvent system directly impacts reaction rates and the ease of purification of the final product.

-

Crystallization and Polymorphism: The choice of solvent for crystallization is dictated by the solubility of the compound at different temperatures, which in turn can influence the polymorphic form of the solid, a critical factor in the bioavailability and stability of active pharmaceutical ingredients (APIs).

-

Formulation and Drug Delivery: In drug development, the solubility of an API in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.

-

Chromatographic Separations: The selection of mobile phases in techniques like High-Performance Liquid Chromatography (HPLC) relies on the differential solubility of the analyte and impurities.

Given the importance of this parameter, this guide will provide a robust methodology for determining the solubility of Ethyl 3,5-dichloro-4-propoxybenzoate.

Predicting Solubility: A "Like Dissolves Like" Approach

In the absence of established experimental data, a preliminary assessment of solubility can be made by examining the molecular structure of Ethyl 3,5-dichloro-4-propoxybenzoate and applying the principle of "like dissolves like."[1][2] This principle posits that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure of Ethyl 3,5-dichloro-4-propoxybenzoate:

Analysis of Structural Features:

-

Polar Groups: The ester group (-COO-) and the ether group (-O-) introduce polarity to the molecule due to the presence of electronegative oxygen atoms.

-

Nonpolar Groups: The ethyl group (-CH2-CH3), the propyl group (-CH2-CH2-CH3), and the benzene ring are nonpolar hydrocarbon components. The two chlorine atoms also contribute to the overall lipophilicity of the molecule.

Predicted Solubility Profile:

Based on this structure, Ethyl 3,5-dichloro-4-propoxybenzoate is expected to be a relatively nonpolar molecule with some capacity for polar interactions. Therefore, its solubility is likely to be:

-

High in nonpolar and moderately polar organic solvents such as:

-

Toluene

-

Hexane

-

Dichloromethane

-

Diethyl ether

-

Ethyl acetate

-

-

Moderate in more polar organic solvents like:

-

Acetone

-

Acetonitrile

-

-

Low to Insoluble in highly polar solvents such as:

-

Water[3]

-

Methanol

-

Ethanol

-

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental determination.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the equilibrium solubility method, a reliable and widely used technique for determining the solubility of a compound in a given solvent.[4]

Materials and Equipment

-

Ethyl 3,5-dichloro-4-propoxybenzoate (solid)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6][7][8]

Experimental Workflow

The overall workflow for determining the solubility of Ethyl 3,5-dichloro-4-propoxybenzoate is depicted in the following diagram:

Caption: Experimental workflow for determining the solubility of Ethyl 3,5-dichloro-4-propoxybenzoate.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid Ethyl 3,5-dichloro-4-propoxybenzoate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved Ethyl 3,5-dichloro-4-propoxybenzoate.[5][6][7][8][9]

3.4.1. Suggested HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for optimal peak shape and retention time. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV-Vis spectral scan of a standard solution of Ethyl 3,5-dichloro-4-propoxybenzoate. A wavelength around 230-260 nm is a reasonable starting point based on the benzoate structure. |

3.4.2. Calibration Curve:

-

Prepare a series of standard solutions of Ethyl 3,5-dichloro-4-propoxybenzoate of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples.

3.4.3. Sample Analysis and Calculation:

-

Inject the diluted, filtered samples into the HPLC system.

-

Determine the concentration of Ethyl 3,5-dichloro-4-propoxybenzoate in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Physicochemical Properties and Safety Considerations

While specific data for Ethyl 3,5-dichloro-4-propoxybenzoate is limited, information on related compounds can provide valuable insights into its expected properties and handling requirements.

Expected Physicochemical Properties:

| Property | Expected Value/Characteristic |

| Appearance | Colorless to light yellow liquid or solid[10] |

| Molecular Formula | C12H14Cl2O3 |

| Molecular Weight | 277.14 g/mol |

| Boiling Point | Expected to be high, likely >200 °C at atmospheric pressure.[11] |

| Water Solubility | Predicted to be low to insoluble.[3] |

Safety and Handling:

As with any chemical substance, proper safety precautions should be observed when handling Ethyl 3,5-dichloro-4-propoxybenzoate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[3][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[14]

Conclusion

This technical guide has provided a thorough and practical approach for determining the solubility of Ethyl 3,5-dichloro-4-propoxybenzoate in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, step-by-step experimental protocol and a robust analytical method, researchers can confidently and accurately generate the solubility data required for their specific applications. The principles and methodologies outlined herein are fundamental to good scientific practice and will empower researchers to overcome the challenges posed by the absence of pre-existing data for novel or less-studied compounds.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. (2025, August 5). ResearchGate.

- Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. (n.d.). PubMed.

- HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018, May 25). Asian Journal of Applied Science and Technology.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Assay of Sodium Benzoate and Potassium Sorbate using HPLC. (2024, September 10). NJ Labs.

- SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.

- Material Safety Data Sheet. (2011, June 1).

- SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.

- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.

- Ethyl 3,5-Dichloro-4-hydroxybenzoate. (2024, April 9). ChemBK.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- ETHYL 3,5-DICHLORO-4-PROPOXYBENZOATE - Safety Data Sheet. (2023, July 15). ChemicalBook.

- Ethyl 3,5-dichloro-4-propoxybenzoate. (n.d.). LookChem.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajast.net [ajast.net]

- 8. njlabs.com [njlabs.com]

- 9. helixchrom.com [helixchrom.com]

- 10. chembk.com [chembk.com]

- 11. lookchem.com [lookchem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: Synthesis of Novel Heterocycles Using Ethyl 3,5-dichloro-4-propoxybenzoate

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Use of a Privileged Scaffold

The Central Role of Heterocycles in Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, agrochemicals, and biologically active natural products.[1] Their rigid frameworks, diverse electronic properties, and ability to engage in specific hydrogen bonding and other non-covalent interactions make them indispensable scaffolds in medicinal chemistry. The development of efficient and modular synthetic routes to novel, highly functionalized heterocycles is therefore a critical endeavor in the pursuit of new therapeutic agents.[2]

Ethyl 3,5-dichloro-4-propoxybenzoate: A Versatile Building Block

Ethyl 3,5-dichloro-4-propoxybenzoate is an exemplary starting material for diversity-oriented synthesis. Its structure is strategically pre-functionalized for sequential, site-selective modifications:

-

Two Orthogonal Chlorine Atoms: The two chlorine atoms possess differential reactivity, allowing for selective mono-functionalization under carefully controlled conditions or exhaustive di-functionalization. This is a key feature for building molecular complexity in a controlled manner.

-

Ester Functionality: The ethyl ester serves as a versatile handle for further chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide.

-

Propoxy Group: This group enhances solubility in organic solvents and imparts lipophilicity, a crucial property in drug design. It also serves as a directing group in certain electrophilic aromatic substitution reactions.

This application note provides detailed protocols for leveraging this scaffold through modern palladium-catalyzed cross-coupling reactions to generate advanced intermediates, which are then converted into high-value benzofuran and indole heterocyclic systems.

Foundational Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for C-C and C-heteroatom bond formation due to their mild conditions and exceptional functional group tolerance.[3][4] For a substrate like Ethyl 3,5-dichloro-4-propoxybenzoate, which contains less reactive aryl chloride bonds, the choice of a highly active catalyst system is paramount.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis.[5][6] The key to success with aryl chlorides is the use of electron-rich, bulky phosphine ligands that promote the rate-limiting oxidative addition step.[7]

The catalytic cycle involves three main steps: oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] For aryl chlorides, ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups are essential to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[8]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol targets the formation of a single C-C bond, leaving the second chlorine atom available for subsequent transformations. Regioselectivity is achieved by using a slight excess of the starting dichloro-benzoate relative to the boronic acid.

-

Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 3,5-dichloro-4-propoxybenzoate (1.0 equiv., 277 mg, 1.0 mmol), the desired arylboronic acid (0.8 equiv., 0.8 mmol), potassium phosphate (K₃PO₄, 2.5 equiv., 531 mg, 2.5 mmol), and SPhos (2 mol%, 16.4 mg, 0.04 mmol).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 1 mol%, 2.2 mg, 0.01 mmol).

-

Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add 5 mL of degassed 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Arylboronic Acid | Expected Product | Typical Yield (%) |

| Phenylboronic acid | Ethyl 3-chloro-5-phenyl-4-propoxybenzoate | 75-85 |

| 4-Methoxyphenylboronic acid | Ethyl 3-chloro-5-(4-methoxyphenyl)-4-propoxybenzoate | 70-80 |

| 3-Pyridylboronic acid | Ethyl 3-chloro-5-(pyridin-3-yl)-4-propoxybenzoate | 65-75 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[9] The reaction is highly sensitive to the choice of ligand, base, and solvent, especially when using aryl chlorides.[10][11]

Aryl chlorides are less reactive than bromides or iodides. Overcoming this requires highly active catalysts, often generated from a Pd(0) precursor and a bulky, electron-rich biarylphosphine ligand like XPhos.[12] These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[8]

-

Reagent Preparation: In a glovebox, add Pd₂(dba)₃ (1.5 mol%, 13.7 mg, 0.015 mmol), XPhos (3.0 mol%, 14.3 mg, 0.03 mmol), and sodium tert-butoxide (1.4 equiv., 135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

-

Addition of Substrates: Add Ethyl 3,5-dichloro-4-propoxybenzoate (1.0 equiv., 277 mg, 1.0 mmol) and the desired amine (1.2 equiv., 1.2 mmol).

-

Solvent and Reaction: Add 5 mL of degassed toluene. Seal the tube and heat to 110 °C for 16-24 hours.

-

Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Advanced Protocols: From Intermediates to Fused Heterocycles

The true utility of Ethyl 3,5-dichloro-4-propoxybenzoate is realized when the products of the initial couplings are used in cyclization cascades to build complex heterocyclic systems.

Workflow 1: Synthesis of a Substituted Benzofuran

This workflow demonstrates the conversion of the starting material into a functionalized benzofuran, a common motif in biologically active molecules. The strategy involves installing an ortho-alkenyl group followed by an intramolecular Heck cyclization.

Caption: Synthetic workflow for the preparation of a benzofuran derivative.

This protocol assumes the successful synthesis of the 2-chloro-4-propoxy-6-vinylphenol intermediate via the steps outlined in the workflow diagram.

-

Reaction Setup: In a pressure tube, dissolve the vinylphenol intermediate (1.0 equiv.) in anhydrous DMF (0.1 M).

-

Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Degassing and Reaction: Seal the tube, evacuate, and backfill with argon. Heat the reaction to 120 °C for 12 hours. The intramolecular Heck reaction is a powerful method for forming heterocyclic rings.[3]

-

Workup and Purification: Cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the target benzofuran.

Workflow 2: Synthesis of a Functionalized Indole

Indoles are among the most important heterocyclic scaffolds in medicinal chemistry.[13] This workflow utilizes an initial Buchwald-Hartwig amination followed by a Sonogashira coupling and a base-mediated cyclization.[14][15]

Caption: Synthetic workflow for the preparation of a functionalized indole.

This protocol begins with the ortho-alkynyl aniline intermediate produced from the workflow above. Anionic cyclization is a robust method for constructing highly substituted indoles.[14]

-

Reaction Setup: Dissolve the ortho-alkynyl aniline intermediate (1.0 equiv.) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under an argon atmosphere.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (KOtBu, 2.5 equiv.) portion-wise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude indole by flash chromatography.

Summary and Outlook